1-(2-methylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(2-methylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H12N6OS and its molecular weight is 324.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole, including compounds with similar structures, exhibit significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial efficacy, finding some compounds to possess good to moderate activities against tested microorganisms. Similarly, Kaneria et al. (2016) reported the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazols and highlighted their antimicrobial potential against various bacterial and fungal strains (Bektaş et al., 2007) (Kaneria et al., 2016).
Anticancer Evaluation
The compound's relevance extends into anticancer research, where derivatives have been synthesized and tested against various cancer cell lines. Yakantham et al. (2019) synthesized and evaluated a series of 1,2,4-oxadiazol-3-yl derivatives for their anticancer activity, demonstrating good to moderate efficacy across several human cancer cell lines, including breast, lung, prostate, and MDA MB-231 cells (Yakantham et al., 2019).
Synthesis Methodologies
On the synthetic front, novel and efficient methods for the synthesis of 1,2,4-triazole and its derivatives have been developed, highlighting the chemical versatility and potential for creating a wide range of biologically active compounds. Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to fully substituted 1,3,4-oxadiazole derivatives without using any catalyst or activation (Ramazani & Rezaei, 2010).
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUDDNNIFCWALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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